3-(二氟甲基)-1-甲基-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

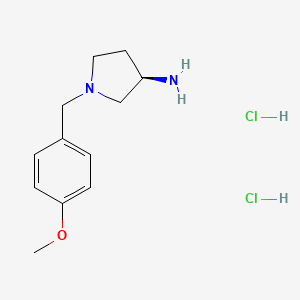

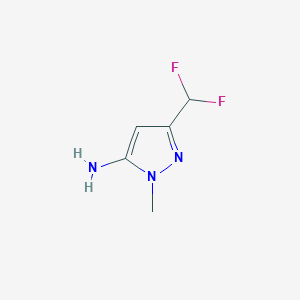

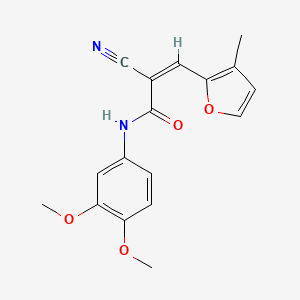

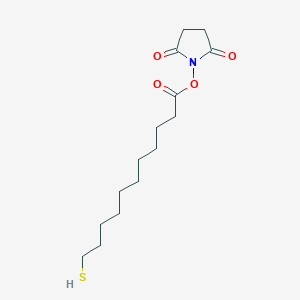

“3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine” is a chemical compound that is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .

Synthesis Analysis

The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom . This ester is then hydrolysed with sodium hydroxide to give the pyrazole acid .Molecular Structure Analysis

The molecular structure of “3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine” is confirmed by 1H NMR, 13C NMR, HRMS, and X-ray diffraction . The carbonyl oxygen atom of the compound could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, Shen and co-workers investigated alternative approaches to generate [CuCF2H] in situ . In particular, the successful difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is of interest considering that 3-(difluoromethyl)-1-methyl-1H-pyrazole is a motif important to the agrochemical industry .Physical And Chemical Properties Analysis

The compound has a molar mass of 176.12 and a melting point of 200–201°C . It is a solid at 20°C .科学研究应用

Defluorinative Functionalization

Background: Defluorinative functionalization converts trifluoromethyl groups (CF₃) to difluoromethyl groups (CF₂). This transformation is highly efficient but faces selectivity and functional group tolerance challenges.

Applications:- Drug Design : The CF₂H group serves as an excellent hydrogen bond donor, enhancing drug-target affinity and specificity. Incorporating CF₂H motifs into drug candidates can improve their pharmacological properties .

Antifungal Activity

Context: The indazole ring system, when electropositive, exhibits better antifungal activity. Let’s explore how the CF₂H group influences this property.

Electrostatic Interactions: The CF₂H group’s presence enhances electropositivity, potentially contributing to improved antifungal activity. Understanding these interactions aids in designing more effective antifungal agents .

Quinoxalin-2-ones

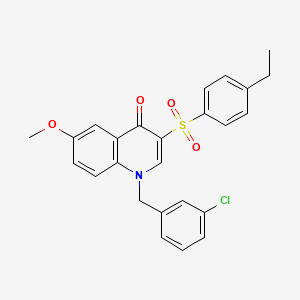

Role of CF₂H: Quinoxalin-2-ones are important in drug discovery. Incorporating the CF₂H group enhances lipophilicity, target affinity, and specificity. Visible-light redox-catalyzed difluoromethylation enables the synthesis of diverse 3-difluoromethyl-quinoxalin-2-ones .

安全和危害

未来方向

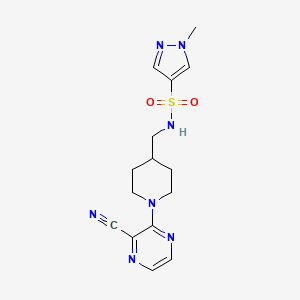

The compound has been used as an intermediate to seven fungicides . A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay . Most of them displayed moderate to excellent activities . This suggests potential future directions for the development of new fungicides using this compound as an intermediate.

属性

IUPAC Name |

5-(difluoromethyl)-2-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3/c1-10-4(8)2-3(9-10)5(6)7/h2,5H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPBALMNOJRUKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2673397.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide](/img/structure/B2673402.png)

![N-cyclopentyl-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2673403.png)

![N-(4-methylthiazol-2-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2673410.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2673414.png)

![(NZ)-N-[1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2673415.png)